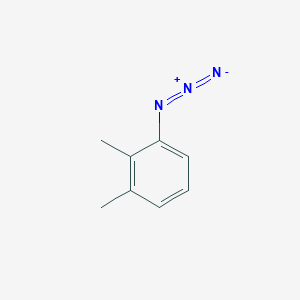

1-Azido-2,3-dimethylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Azido-2,3-dimethylbenzene is an organic compound with the molecular formula C₈H₉N₃ It is characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azido-2,3-dimethylbenzene can be synthesized through the azidation of 2,3-dimethylaniline. The process typically involves the diazotization of 2,3-dimethylaniline followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out in the presence of sodium azide (NaN₃) and a suitable acid, such as hydrochloric acid (HCl), under controlled temperature conditions .

Industrial Production Methods: This includes optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azido-2,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2,3-dimethylaniline.

Cycloaddition: Formation of 1,2,3-triazoles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Azido-2,3-dimethylbenzene serves as a building block for synthesizing more complex organic molecules. Its azide group can be converted into amines or other functional groups under specific conditions. This property is particularly useful in the synthesis of triazoles via click chemistry, which involves the cycloaddition of azides with terminal alkynes. Triazoles are significant in drug development due to their biological activities .

Material Science

In material science, this compound is utilized to create functionalized polymers. The azide group can be employed in polymerization reactions to introduce new functionalities into polymer chains, enhancing their properties for specific applications such as coatings and adhesives .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry for developing antibacterial agents. Research indicates that derivatives of azido compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial potential of several azido compounds, including derivatives of this compound. The Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was found to be as low as 8 μg/mL for some derivatives, indicating strong antibacterial properties .

Case Study 2: Synthesis of Triazoles

In a synthetic route involving click chemistry, researchers synthesized triazole derivatives starting from this compound. The reaction with terminal alkynes yielded high yields of triazoles that were further evaluated for their biological activities .

Wirkmechanismus

The mechanism of action of 1-azido-2,3-dimethylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions to form stable triazoles, which are useful in various chemical and biological applications. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into more complex molecules .

Vergleich Mit ähnlichen Verbindungen

- 1-Azido-4-methylbenzene

- **1-Azido-2-methylbenz

Biologische Aktivität

1-Azido-2,3-dimethylbenzene, also known as 2-azido-1,3-dimethylbenzene, is an organic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of an azide functional group (-N₃) attached to a dimethyl-substituted benzene ring. The molecular formula is C8H9N3 with a molecular weight of approximately 163.17 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Melting Point | -8°C |

| Boiling Point | ~170°C |

The unique substitution pattern on the benzene ring contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The azide group can undergo reduction reactions to form amines, which can then participate in further biochemical processes.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting metabolic pathways.

- Protein Labeling : It can be utilized for labeling proteins in imaging studies, which aids in tracking protein interactions and localization in cells.

- Signal Transduction : The compound may influence cellular signaling pathways by interacting with receptors or other signaling molecules.

Antimicrobial Properties

Recent studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antibiotics. For instance:

- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Potential Applications : Its use in formulating new antimicrobial agents could address rising antibiotic resistance issues.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Mechanistic Studies : Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Case Studies : In cell line studies, treatment with this compound resulted in reduced viability of certain cancer cell types .

Case Studies

Several research studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus.

- Results : Showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- : Supports its potential as an antibiotic candidate.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxic effects on HeLa cells.

- Results : IC50 value determined at 30 µM indicated promising anticancer activity.

- : Suggests further exploration in anticancer drug development.

Applications in Drug Development

Given its unique chemical structure and biological activities, this compound is being explored for various applications:

Eigenschaften

IUPAC Name |

1-azido-2,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-4-3-5-8(7(6)2)10-11-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJNXYDJNYCAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.